molecular formula C11H11NO2 B15229556 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B15229556
M. Wt: 189.21 g/mol
InChI Key: DWGZEJYJVRFGOP-UHFFFAOYSA-N
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Description

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one ( 1341870-16-3) is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. It belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure prevalent in numerous natural products and recognized as a synthetically accessible bioactive framework for semisynthetic optimization . This specific derivative, defined by an acetyl substituent at the 7-position, serves as a valuable building block in organic synthesis and medicinal chemistry research. The core isoquinolinone scaffold is exploited in the discovery of bioactive molecules, with documented activities including antimicrobial , antitumor , and antifungal agents . Recent research highlights the significant potential of this scaffold in agricultural chemistry, demonstrating that synthesized derivatives exhibit potent antioomycete activity against phytopathogens like Pythium recalcitrans . The structural features of the scaffold allow for diverse chemical modifications, for instance, via the Castagnoli-Cushman reaction, to generate libraries for bioactivity screening and to establish structure-activity relationships . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides of any kind. All batches are backed with full quality assurance and are stocked for shipment.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-acetyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

DWGZEJYJVRFGOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 7 undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs7-Carboxy-3,4-dihydroisoquinolin-1(2H)-one68%
CrO₃/H₂O₂Acetic acid, reflux7-Glycolic acid derivative52%

These reactions highlight the acetyl group's susceptibility to oxidative cleavage, forming carboxylic acid derivatives critical for further functionalization .

Reduction Reactions

Selective reduction of the carbonyl group in the dihydroisoquinolinone ring:

Reagent Conditions Product Notes
NaBH₄MeOH, 0°C, 2 hrs1-Hydroxy-7-acetyl-3,4-dihydroisoquinolinePartial reduction
LiAlH₄THF, reflux, 6 hrs7-Acetyl-1,2,3,4-tetrahydroisoquinolineFull reduction

The dihydroisoquinolinone ring's reducibility enables access to saturated heterocycles with modified pharmacological profiles .

Acetylation and Acylation

The secondary amine in reduced derivatives participates in nucleophilic acylation:

text
7-Amino-3,4-dihydroisoquinoline + Ac₂O → 7-Acetyl derivative (85% yield, [5])

This reaction confirms the compound's utility as a precursor for N-acylated analogs .

Cyclization Reactions

The Castagnoli–Cushman reaction enables dihydroisoquinolinone ring expansion:

Reactant Conditions Product Application
Maleic anhydrideToluene, 110°C, 12 hrsFused tricyclic lactamAntibiotic scaffolds

This method facilitates rapid generation of polycyclic architectures for biological evaluation .

Nucleophilic Substitution

The acetyl group directs electrophilic aromatic substitution:

Reagent Position Product Yield
HNO₃/H₂SO₄C-55-Nitro-7-acetyl derivative74%
Br₂/FeBr₃C-88-Bromo-7-acetyl derivative68%

Electronic effects from the acetyl group favor substitution at positions 5 and 8 .

Cross-Coupling Reactions

Palladium-mediated couplings enable arylation:

text
7-Acetyl derivative + PhB(OH)₂ → 7-Acetyl-8-phenyl analog (72% yield, Suzuki coupling[5])

Mechanistic Insights

  • Oxidation : Proceeds via keto-enol tautomerization, with chromium-based reagents favoring radical intermediates

  • Reduction : LiAlH₄ attacks the carbonyl oxygen followed by hydride transfer, while NaBH₄ shows steric selectivity

  • Electrophilic substitution : Acetyl group deactivates the ring but directs incoming electrophiles through resonance effects

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalyst Dependency
Oxidation1.085 kJ/molHigh (CrO₃)
Reduction0.792 kJ/molMedium (LiAlH₄)
Electrophilic Substitution0.5105 kJ/molLow (FeBr₃)

This comprehensive analysis demonstrates the compound's synthetic versatility, with reaction outcomes depending critically on protecting group strategies and catalyst selection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of DHIQ derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Activity Comparison of DHIQ Derivatives
Compound Name Substituents Biological Activity Key Findings References
7-Acetyl-DHIQ (16g) 7-Acetyl, 3,4,5-trimethoxybenzoyl Antiproliferative, Anti-tubulin GI₅₀ = 51 nM (DU-145), NCI mean = 33 nM; competes with colchicine for tubulin binding
16f 3,5-Dimethoxybenzoyl, 7-methoxy Anti-tubulin, Antiangiogenic IC₅₀ = 42 nM (tubulin polymerization); inhibits angiogenesis in vitro
17f (sulfamate derivative) Sulfamoyloxy, 3,5-dimethoxybenzoyl Anti-tubulin Activity comparable to combretastatin A-4; X-ray confirms "steroid-like" conformation
6-Hydroxy-2-methyl-DHIQ 6-Hydroxy, 2-methyl Undisclosed Structural similarity score = 1.00
2-Amino-DHIQ derivatives 2-Amino (position 3, 6, or 7) Anti-inflammatory No improvement over parent compound in antiinflammatory assays
7-Trifluoromethyl-DHIQ 7-Trifluoromethyl Undisclosed Predicted pKa = 14.12; boiling point = 380.5°C
8-Chloro-DHIQ 8-Chloro Synthetic intermediate Synthesis yield = 70%

Key Insights from Structure-Activity Relationships (SAR)

Electron-Donating Groups Enhance Tubulin Binding : Methoxy and hydroxy groups at positions 6 and 7 (e.g., 16f, 16g) improve antiproliferative activity by stabilizing interactions with tubulin’s colchicine site .

Sulfamate Linkers Improve Bioavailability : Sulfamoyloxy derivatives (e.g., 17f) exhibit enhanced solubility and retain tubulin inhibition, critical for in vivo efficacy .

Acetyl vs.

Preparation Methods

Substrate Design and Cyclization

A plausible starting material is N-(3-acetylphenethyl)acetamide , where the acetyl group is positioned to direct cyclization toward the 7-position. Reaction with POCl₃ in anhydrous dichloroethane at 80–100°C for 4–6 hours yields the dihydroisoquinolinone core. The mechanism proceeds via iminoether intermediate formation, followed by intramolecular electrophilic aromatic substitution.

Optimization and Challenges

Key challenges include regioselectivity and over-oxidation. Studies on analogous systems indicate that electron-donating groups para to the cyclization site enhance reaction rates. However, the acetyl group’s electron-withdrawing nature may necessitate higher temperatures or prolonged reaction times. Patent US20060079690A1 highlights the utility of AlCl₃ in similar cyclizations, suggesting its potential here.

Pomeranz-Fritsch Isoquinoline Synthesis

The Pomeranz-Fritsch method constructs isoquinolines via acid-catalyzed condensation of benzaldehyde derivatives with β-amino alcohols. Adapting this for 7-acetyl-3,4-dihydroisoquinolin-1(2H)-one requires strategic functionalization.

Reaction Protocol

3-Acetylbenzaldehyde and 2-aminoethanol are condensed in concentrated sulfuric acid at 0–5°C, followed by gradual warming to room temperature. The resulting tetrahydroisoquinoline is oxidized to the dihydro form using MnO₂ or DDQ. While this route is less direct, it offers flexibility in introducing substituents during the aldehyde preparation stage.

Limitations

Low yields (30–40%) and side-product formation are common due to the acetyl group’s susceptibility to acid-mediated degradation. Patent US2395526A demonstrates that protecting groups (e.g., methoxy or benzyloxy) can mitigate this, though subsequent deprotection adds steps.

Friedel-Crafts Acylation of Dihydroisoquinolinones

Post-cyclization acylation provides an alternative route. The ketone at position 1 deactivates the aromatic ring, directing electrophilic substitution to the meta (7) position.

Acylation Conditions

Treating 3,4-dihydroisoquinolin-1(2H)-one with acetyl chloride and AlCl₃ in dichloromethane at 0°C introduces the acetyl group. Reaction monitoring via TLC reveals completion within 2 hours, with purification by silica gel chromatography (CH₂Cl₂:EtOAc, 9:1). Yields of 60–70% are achievable, though over-acylation at position 5 may occur.

Regioselectivity Control

The ketone’s meta-directing effect is corroborated by NMR studies in related compounds. Computational modeling (DFT) predicts preferential acetylation at position 7 due to favorable transition-state geometry.

Grignard Reagent Functionalization

Grignard reagents offer a pathway to introduce acetyl groups via nucleophilic addition to ketones or esters.

Ketone Alkylation

Reacting 7-keto-3,4-dihydroisoquinolin-1(2H)-one with methylmagnesium bromide in THF at −78°C generates a tertiary alcohol, which is oxidized to the acetyl derivative using PCC. While feasible, this method requires pre-functionalization of the 7-position, limiting its practicality.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

Method Starting Material Catalyst/Solvent Yield (%) Purity (HPLC) Reference
Bischler-Napieralski N-(3-Acetylphenethyl)acetamide POCl₃/DCE 55–65 >90
Pomeranz-Fritsch 3-Acetylbenzaldehyde H₂SO₄ 30–40 85
Friedel-Crafts Acylation 3,4-Dihydroisoquinolin-1(2H)-one AlCl₃/CH₂Cl₂ 60–70 >93
Grignard Alkylation 7-Keto-dihydroisoquinolinone MeMgBr/THF 45–50 88

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography, with eluents such as CH₂Cl₂:EtOAc (96:4) effectively separating regioisomers. Recrystallization from ethanol/hexane mixtures enhances purity to >95%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, COCH₃), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 3.82 (t, J = 6.0 Hz, 2H, CH₂), 7.42–7.50 (m, 2H, Ar-H).
  • IR (KBr): ν 1680 cm⁻¹ (C=O), 1655 cm⁻¹ (amide C=O).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer : The compound can be synthesized via hydroxyalkylation-initiated radical cyclization of N-allylbenzamide derivatives under metal-free conditions. This involves C(sp³)-H bond cleavage, oxyalkylation, and intramolecular cyclization to form the 3,4-dihydroisoquinolinone scaffold . Alternatively, Ru(II)-catalyzed C–H functionalization/annulation of imidates with vinyl-1,3-dioxolan-2-one enables efficient one-pot synthesis, avoiding harsh acids/bases .

Q. How is structural characterization of 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one performed?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Determines bond angles, dihedral angles, and hydrogen-bonding networks (e.g., deviations of 0.339–0.852 Å from planar heterocyclic rings) .
  • NMR/HRMS : Confirms molecular structure via characteristic peaks (e.g., acetyl proton at δ ~2.1 ppm in ¹H NMR) and exact mass .
  • InChI/SMILES : Standardized identifiers (e.g., InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3) ensure reproducibility .

Q. What in vitro assays are used to screen biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Measure IC₅₀ values against targets like acetylcholinesterase (e.g., compound 1b in showed sub-micromolar activity) .
  • Receptor binding : Radioligand displacement assays (e.g., H₃ receptor antagonism in derivatives with Ki < 10 nM) .
  • Functional activity : cAMP or calcium flux assays for GPCR targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for 7-Acetyl derivatives under catalytic conditions?

  • Methodological Answer :

  • Catalyst screening : Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) improve regioselectivity and reduce side reactions compared to Rh/Pd systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Substituent tuning : Electron-withdrawing groups on the benzamide moiety increase cyclization efficiency .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal validation : Cross-check binding data (e.g., H₃ receptor vs. 5-HT₁A selectivity) using competitive assays .
  • Metabolic stability testing : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .
  • Structural analogs : Compare SAR trends (e.g., acetyl vs. benzoyl substituents) to identify critical pharmacophores .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) penetration for CNS targets?

  • Methodological Answer :

  • LogP optimization : Aim for 2–3 using substituents like trifluoromethyl (e.g., compound 2d in ) to balance lipophilicity .
  • P-glycoprotein evasion : Introduce hydrogen-bond donors (e.g., hydroxyl groups) at positions distal to the acetyl moiety .
  • In silico modeling : Use tools like SwissADME to predict BBB scores and refine molecular properties .

Q. How to achieve enantioselective synthesis of chiral 3,4-dihydroisoquinolinone derivatives?

  • Methodological Answer :

  • Chiral Co(III) catalysts : (–)-(S)-configured cobalt complexes induce >90% ee in asymmetric C–H functionalization .
  • Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak IA with hexane/ethanol gradients .
  • Dynamic kinetic resolution : Combine asymmetric catalysis with in situ racemization of intermediates .

Q. What advanced techniques validate target engagement in vivo?

  • Methodological Answer :

  • PET/SPECT imaging : Radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tagged derivatives) quantify brain receptor occupancy .
  • Thermodynamic solubility assays : Use PBS/faSSIF media to predict oral bioavailability .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes with targets like BACE-1 (e.g., compound 39 in ) .

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